molecular formula C13H10ClNO B3017816 alpha-(4-Chlorophenylimino)-P-cresol CAS No. 3369-35-5

alpha-(4-Chlorophenylimino)-P-cresol

Cat. No. B3017816
CAS RN: 3369-35-5
M. Wt: 231.68
InChI Key: QNBYXBOWHMRRAX-OQLLNIDSSA-N
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Description

Alpha-(4-Chlorophenylimino)-P-cresol (4-CPI) is an organic compound belonging to the family of phenyl-imino compounds. It is an important intermediate in the synthesis of a variety of organic compounds. 4-CPI has been used in various scientific and industrial applications due to its unique properties. It is a versatile compound with a wide range of applications in pharmaceutical, biochemical, and medical research.

Mechanism of Action

Alpha-(4-Chlorophenylimino)-P-cresol acts as a catalyst in the synthesis of a variety of organic compounds. It acts as a nucleophile, forming a covalent bond with the substrate. This bond facilitates the reaction of the substrate with other molecules, leading to the formation of a variety of products.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory, antifungal, and antiviral properties. Additionally, this compound has been shown to inhibit the formation of free radicals, which can lead to cell damage.

Advantages and Limitations for Lab Experiments

The use of alpha-(4-Chlorophenylimino)-P-cresol in laboratory experiments has several advantages. It is a simple and cost-effective method of synthesizing a variety of organic compounds. It is also a versatile compound that can be used in a variety of scientific and industrial applications. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is a toxic compound and should be handled with care. Additionally, it is a volatile compound and should be stored in a cool, dry place.

Future Directions

There are several potential future directions for the use of alpha-(4-Chlorophenylimino)-P-cresol in scientific and industrial applications. One potential direction is the use of this compound in the synthesis of novel antibiotics, antifungal agents, and anti-inflammatory agents. Additionally, this compound could be used in the synthesis of polymers and other materials. Another potential future direction is the use of this compound in the synthesis of drugs for the treatment of various diseases. Finally, this compound could be used in the synthesis of materials for use in medical devices, such as implants and prosthetics.

Synthesis Methods

Alpha-(4-Chlorophenylimino)-P-cresol can be synthesized from 4-chlorophenol and p-cresol by a two-step reaction. In the first step, 4-chlorophenol is reacted with sodium hydroxide to form 4-chlorophenol sodium salt. In the second step, the sodium salt is reacted with p-cresol to form this compound. This two-step reaction is simple and cost-effective.

Scientific Research Applications

Alpha-(4-Chlorophenylimino)-P-cresol has been used in various scientific and industrial applications due to its unique properties. It is a versatile compound with a wide range of applications in pharmaceutical, biochemical, and medical research. This compound has been used in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of polymers and other materials. Additionally, this compound has been used in the synthesis of a variety of biologically active compounds, including antibiotics, antifungal agents, and anti-inflammatory agents.

properties

IUPAC Name

4-[(4-chlorophenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(16)8-2-10/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBYXBOWHMRRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3369-35-5
Record name ALPHA-(4-CHLOROPHENYLIMINO)-P-CRESOL
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URL https://echa.europa.eu/information-on-chemicals
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